molecular formula C12H26N2 B2811210 Diethyl[3-(piperidin-4-yl)propyl]amine CAS No. 127425-06-3

Diethyl[3-(piperidin-4-yl)propyl]amine

Cat. No.: B2811210
CAS No.: 127425-06-3
M. Wt: 198.354
InChI Key: LDMFKPVKXQXQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[3-(piperidin-4-yl)propyl]amine is an organic compound with the molecular formula C12H26N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[3-(piperidin-4-yl)propyl]amine can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction can be represented as follows:

Piperidine+DiethylamineBase, SolventThis compound\text{Piperidine} + \text{Diethylamine} \xrightarrow{\text{Base, Solvent}} \text{this compound} Piperidine+DiethylamineBase, Solvent​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl[3-(piperidin-4-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the propyl chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Diethyl[3-(piperidin-4-yl)propyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl[3-(piperidin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperidine: Similar in structure but with a methyl group instead of a diethylamino group.

    N-Ethylpiperidine: Contains an ethyl group instead of a diethylamino group.

    N-Propylpiperidine: Features a propyl group instead of a diethylamino group.

Uniqueness

Diethyl[3-(piperidin-4-yl)propyl]amine is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N,N-diethyl-3-piperidin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-14(4-2)11-5-6-12-7-9-13-10-8-12/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMFKPVKXQXQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.